![molecular formula C8H5BrF4O B8183855 [4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol](/img/structure/B8183855.png)
[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring, with a hydroxymethyl group (-CH2OH) attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol typically involves the following steps:
Bromination: The starting material, 2-fluoro-3-(trifluoromethyl)benzene, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formylation: The brominated product is then subjected to formylation using a formylating agent such as formaldehyde or paraformaldehyde in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: The formylated product is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: [4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, sodium methoxide, and potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide, sodium methoxide in methanol, potassium cyanide in water or ethanol.
Major Products Formed
Oxidation: 4-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid.
Reduction: 4-Bromo-2-fluoro-3-(trifluoromethyl)benzene.
Substitution: 4-Azido-2-fluoro-3-(trifluoromethyl)phenylmethanol, 4-Methoxy-2-fluoro-3-(trifluoromethyl)phenylmethanol, 4-Cyano-2-fluoro-3-(trifluoromethyl)phenylmethanol.
科学研究应用
[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of [4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The hydroxymethyl group allows for hydrogen bonding interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
4-Bromo-2-fluoro-3-(trifluoromethyl)benzene: Lacks the hydroxymethyl group, making it less versatile in hydrogen bonding interactions.
4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, leading to different reactivity and applications.
4-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde: Contains an aldehyde group, making it more reactive towards nucleophiles.
Uniqueness
[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol is unique due to the presence of the hydroxymethyl group, which allows for additional hydrogen bonding interactions and enhances its versatility in chemical reactions and binding to molecular targets
属性
IUPAC Name |
[4-bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-2,14H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTPGYQQWQQRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
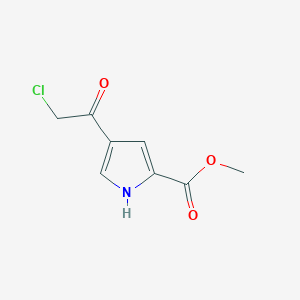

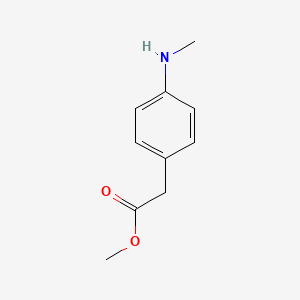
![(2R)-2-amino-3-[formyl-(7-hydroxy-2-oxochromen-3-yl)amino]propanoic acid;hydrochloride](/img/structure/B8183804.png)
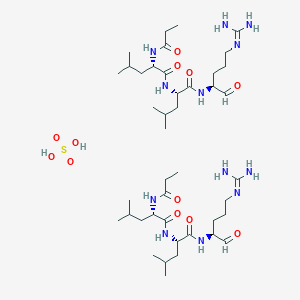
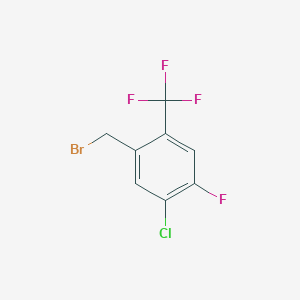
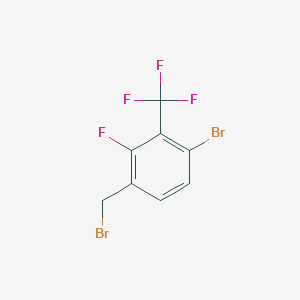
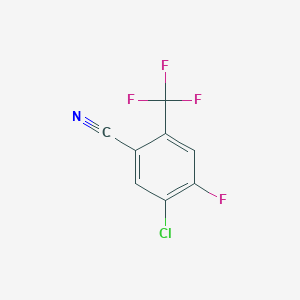
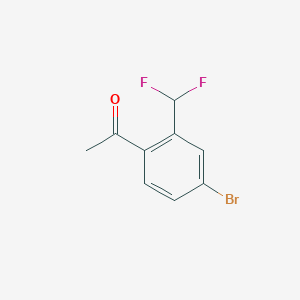
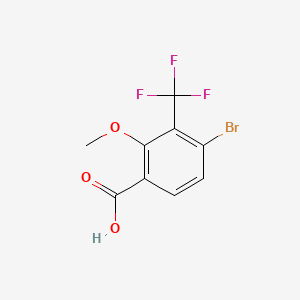


![2-[4-(Trifluoromethylsulfanyl)phenyl]piperidine;hydrochloride](/img/structure/B8183881.png)
![Benzyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8183887.png)
